Chemical structure and properties of C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Chemical structure and properties of C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Chemical Architecture, Synthesis, and Medicinal Applications
Executive Summary
C-(2-p-Tolyl-thiazol-5-yl)-methylamine (Systematic Name: [2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine) is a high-value heterocyclic building block in modern medicinal chemistry. Characterized by a 2,5-disubstituted thiazole core, this compound serves as a critical pharmacophore scaffold in the development of kinase inhibitors, GPCR ligands, and anti-infectives. Its structural rigidity, combined with the basicity of the primary amine and the lipophilicity of the p-tolyl moiety, makes it an ideal "linker-headgroup" motif for Fragment-Based Drug Discovery (FBDD).
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, designed to support researchers in optimizing lead compounds.
Chemical Architecture & Physicochemical Profile[1][2]
Structural Analysis
The molecule consists of three distinct domains:
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The Thiazole Core: An aromatic 5-membered heterocycle acting as a bioisostere for pyridine or benzene rings. It provides a flat, rigid geometry essential for pi-stacking interactions within protein binding pockets.
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The p-Tolyl Group (Position 2): A lipophilic 4-methylphenyl substituent. This group typically occupies hydrophobic pockets (e.g., the specificity pocket of kinases) and improves membrane permeability.
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The Methylamine Tail (Position 5): A primary amine attached via a methylene linker. This is the primary vector for chemical elaboration and often serves as a key hydrogen bond donor/acceptor site.
Physicochemical Properties (Calculated)
Data synthesized from structural analogs and computational models.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₁H₁₂N₂S | Core composition. |
| Molecular Weight | 204.29 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | 2.3 – 2.6 | Moderate lipophilicity; good oral bioavailability potential. |
| TPSA | ~67 Ų | Polar surface area suggests good cell membrane permeability. |
| pKa (Conj. Acid) | ~8.5 (Amine) | Protonated at physiological pH; facilitates solubility and electrostatic binding. |
| H-Bond Donors | 2 | Primary amine hydrogens. |
| H-Bond Acceptors | 3 | Thiazole nitrogen and sulfur (weak), amine nitrogen. |
| Rotatable Bonds | 2 | Low flexibility reduces entropy penalty upon binding. |
Synthetic Pathways & Manufacturing
The synthesis of 2,5-disubstituted thiazoles requires precise regiocontrol. The most robust industrial route employs the Hantzsch Thiazole Synthesis followed by functional group manipulation.
Validated Synthetic Protocol
Objective: Synthesis of C-(2-p-Tolyl-thiazol-5-yl)-methylamine from 4-methylthiobenzamide.
Step 1: Synthesis of 4-Methylthiobenzamide
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Reagents: 4-Tolunitrile, Hydrogen Sulfide (gas) or Ammonium Sulfide, Pyridine/Triethylamine.
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Conditions: Reaction at 60°C for 4-6 hours.
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Mechanism: Nucleophilic addition of hydrosulfide to the nitrile carbon.
Step 2: Hantzsch Cyclization
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Reagents: 4-Methylthiobenzamide, 2-Bromo-3-ethoxyprop-2-enal (or 2-bromomalonaldehyde surrogate).
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Solvent: Ethanol or DMF.
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Conditions: Reflux for 3 hours.
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Product: 2-(p-Tolyl)thiazole-5-carbaldehyde.
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Note: The use of alpha-halo-beta-ethoxy acrolein ensures the aldehyde functionality is positioned at C5.
Step 3: Reductive Amination (Conversion to Amine)
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Method A (Direct): Reductive amination with Ammonium Acetate and NaCNBH₃ in Methanol.
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Method B (Via Oxime): Condensation with Hydroxylamine-HCl to form the oxime, followed by reduction with Zn/Acetic Acid or H₂/Pd-C.
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Purification: Acid-base extraction followed by recrystallization from EtOAc/Hexanes.
Synthesis Workflow Diagram
Caption: Step-wise synthetic route from 4-tolunitrile to the final methylamine product via Hantzsch cyclization.
Reactivity & Functionalization Strategy
The primary amine at the C5-position is the focal point for derivatization. The thiazole ring is electron-deficient relative to thiophene but more electron-rich than pyridine, making it stable under standard amide coupling conditions.
Key Reaction Classes[3]
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Amide Coupling: Reacts rapidly with activated carboxylic acids (HATU/EDC conditions) to form stable amides. This is the primary route for generating kinase inhibitor libraries.
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Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, often used to tune solubility and metabolic stability.
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Reductive Amination: Reaction with aldehydes allows for the introduction of secondary amines without over-alkylation.
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Urea/Carbamate Formation: Reaction with isocyanates or chloroformates to generate peptidomimetic scaffolds.
Reactivity Landscape Diagram
Caption: Divergent synthesis capabilities of the primary amine handle for library generation.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This compound is a "privileged structure." The 2-arylthiazole motif mimics the adenine ring of ATP, making it a frequent starting point for Kinase Inhibitors .
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Mechanism: The thiazole nitrogen (N3) can accept a hydrogen bond from the kinase hinge region, while the p-tolyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.
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Linker Utility: The methylamine arm extends towards the solvent-exposed region or the ribose binding pocket, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine).
Case Study Context: CDK and Aurora Kinase Inhibition
Research indicates that 2-aminothiazole and 2-arylthiazole derivatives are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are critical targets in oncology.
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Reference: Dasatinib, a multi-kinase inhibitor, utilizes a thiazole core. While Dasatinib uses a 2-aminothiazole, the 2-aryl-5-alkylthiazole scaffold offers an alternative vector to avoid specific resistance mutations.
Analytical Characterization Standards
To ensure scientific integrity, synthesized batches must meet these criteria:
| Method | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, Ar-CH₃), δ 3.95 (s, 2H, CH₂-NH₂), δ 7.2-7.8 (m, 4H, p-Tolyl), δ 7.9-8.1 (s, 1H, Thiazole C4-H). |
| LC-MS (ESI+) | [M+H]⁺ peak at 205.1 m/z . Single peak >98% purity. |
| HPLC | Retention time consistent with moderate lipophilicity (C18 column, MeCN/H₂O gradient). |
| Appearance | Off-white to pale yellow crystalline solid. |
References
- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for thiazole synthesis).
- Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Comprehensive review of thiazole reactivity).
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Lombardino, J. G. (1985). "Synthesis and antiinflammatory activity of some 2-substituted 4- and 5-thiazoleacetic acids." Journal of Medicinal Chemistry, 28(11), 1587-1596.
- Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and thiazoles: biologically active scaffolds." Current Opinion in Drug Discovery & Development, 8(6), 723-740.
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PubChem Compound Summary. "2-Amino-4-(p-tolyl)thiazole and related analogs." National Center for Biotechnology Information.
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Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819-6832.
